
3-Ethynyl-4-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-4-methylthiophene is an organic compound with the chemical formula C8H6S. This compound features a unique structure that makes it a valuable target for research in various fields. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-4-methylthiophene can be achieved through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl halides and alkynes . Another method involves the metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or potassium ethyl xanthate, providing substituted thiophenes in good yields .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of palladium-catalyzed reactions is favored due to their efficiency and selectivity. Additionally, environmentally sustainable strategies, such as the use of base-free generation of trisulfur radical anions, are being explored to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethynyl-4-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and iodine are employed under mild conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-4-methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 3-Ethynyl-4-methylthiophene involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The compound’s unique structure allows it to interact with specific receptors and enzymes, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound, known for its aromaticity and diverse applications.
2-Ethynylthiophene: A similar compound with an ethynyl group at the 2-position.
4-Methylthiophene: A derivative with a methyl group at the 4-position.
Uniqueness: 3-Ethynyl-4-methylthiophene stands out due to the presence of both an ethynyl group and a methyl group on the thiophene ring.
Eigenschaften
Molekularformel |
C7H6S |
|---|---|
Molekulargewicht |
122.19 g/mol |
IUPAC-Name |
3-ethynyl-4-methylthiophene |
InChI |
InChI=1S/C7H6S/c1-3-7-5-8-4-6(7)2/h1,4-5H,2H3 |
InChI-Schlüssel |
BFYOLYKNPDKMQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC=C1C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



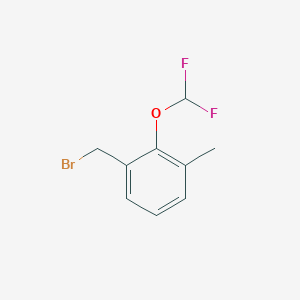
![2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13568165.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)

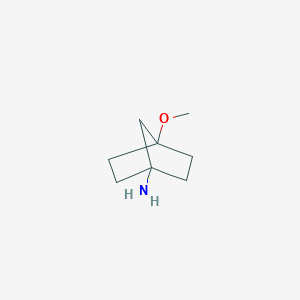
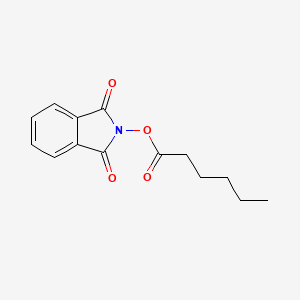
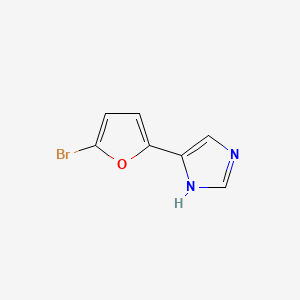
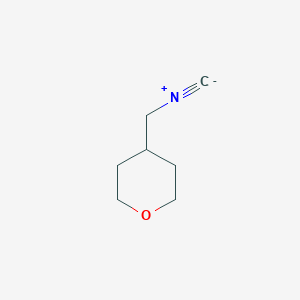




![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)
